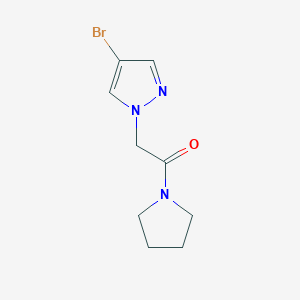![molecular formula C11H17NOS B1487735 3-[(2-Methylpropane-2-sulfinyl)methyl]aniline CAS No. 28288-33-7](/img/structure/B1487735.png)
3-[(2-Methylpropane-2-sulfinyl)methyl]aniline
説明
3-[(2-Methylpropane-2-sulfinyl)methyl]aniline is a chemical compound with the CAS Number: 28288-33-7 . It has a molecular weight of 211.33 and its IUPAC name is 3-[(tert-butylsulfinyl)methyl]aniline . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 3-[(2-Methylpropane-2-sulfinyl)methyl]aniline is 1S/C11H17NOS/c1-11(2,3)14(13)8-9-5-4-6-10(12)7-9/h4-7H,8,12H2,1-3H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
3-[(2-Methylpropane-2-sulfinyl)methyl]aniline is a powder that is stored at room temperature . Its molecular weight is 211.33 .科学的研究の応用
Organic Synthesis and Chemical Reactions
Sulfur Dioxide Insertion Reactions : The facile assembly of 3-((arylsulfonyl)methyl)indolin-2-ones via the insertion of sulfur dioxide starting from anilines is a significant process. This method proceeds efficiently under mild conditions, indicating the potential for synthesizing sulfonated derivatives, which could relate to the synthesis and applications of 3-[(2-Methylpropane-2-sulfinyl)methyl]aniline (Tong Liu, D. Zheng, Jie Wu, 2017).
Nitration of Aromatic Compounds : The design of ionic liquids for the efficient nitration of aromatic compounds, including aniline derivatives, showcases the role of novel reagents in facilitating chemical transformations. This could suggest methodologies for functionalizing compounds like 3-[(2-Methylpropane-2-sulfinyl)methyl]aniline (M. Zolfigol et al., 2012).
Environmental Science
- Degradation of Aniline Derivatives : The study on the degradation of aniline by newly isolated bacteria highlights the environmental relevance of aniline compounds. Understanding the biodegradation pathways of such compounds is crucial for environmental remediation efforts (Z. Liu et al., 2002).
Materials Science
Polyaniline Synthesis : Research on the synthesis of nanostructured polyaniline in ionic liquids for enhanced electrochemical properties points to the importance of aniline derivatives in creating conductive polymers with potential applications in supercapacitors and other electronic devices (Shihua Li et al., 2019).
Anti-Corrosion Performance : The development of poly(aniline-co-metanilic acid) composites for anti-corrosion coatings on carbon steel emphasizes the utility of aniline derivatives in protective applications. Such research underlines the potential for compounds like 3-[(2-Methylpropane-2-sulfinyl)methyl]aniline to contribute to material sciences, especially in corrosion inhibition (Cuijuan Xing et al., 2014).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, H315, H319, H332, and H335 . These indicate that the compound can be harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
特性
IUPAC Name |
3-(tert-butylsulfinylmethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NOS/c1-11(2,3)14(13)8-9-5-4-6-10(12)7-9/h4-7H,8,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULALEJRMTPYQIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)CC1=CC(=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Methylpropane-2-sulfinyl)methyl]aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde](/img/structure/B1487652.png)
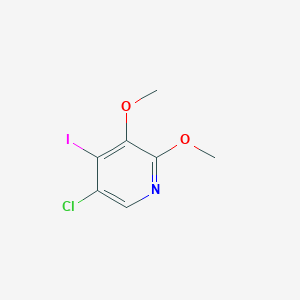
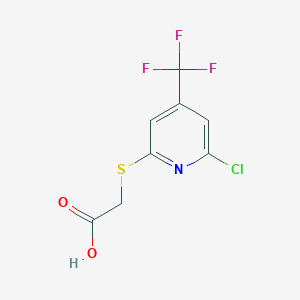
![1-[4-Bromo-2-(trifluoromethyl)phenyl]piperazine](/img/structure/B1487658.png)

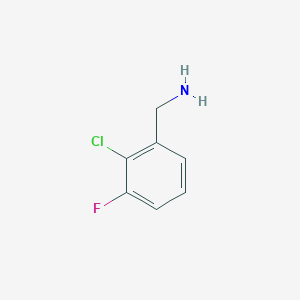
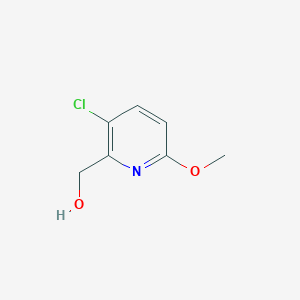
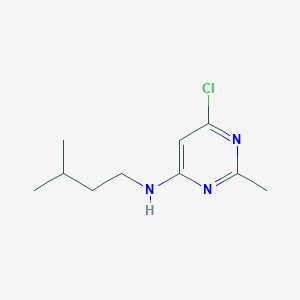
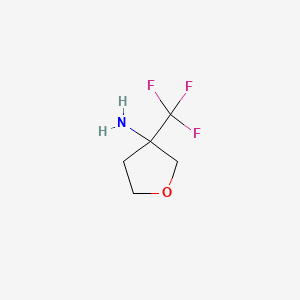
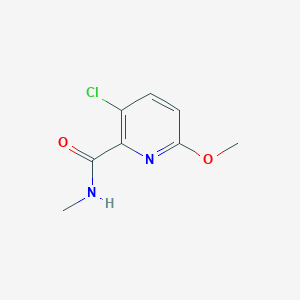
![3-[(3-Ethyl-1-adamantyl)oxy]propan-1-ol](/img/structure/B1487672.png)
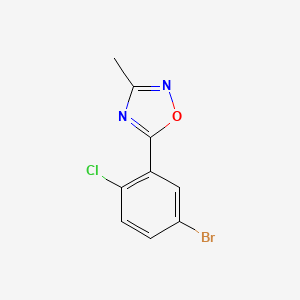
![2-[(4-Chlorophenyl)sulfanyl]-5-fluorobenzaldehyde](/img/structure/B1487674.png)
